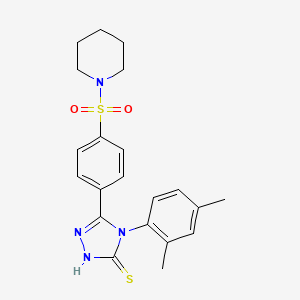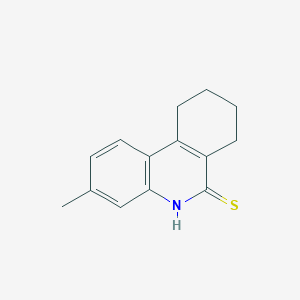
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is an organic compound belonging to the phenanthridine family. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol can be achieved through cascade radical cyclization. This method involves the use of radical acceptors with unsaturated bonds, which facilitate the rapid and efficient formation of carbo- and heterocycles . The reaction conditions typically include the use of radical initiators and specific solvents to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the cascade radical cyclization method makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
Applications De Recherche Scientifique
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s thiol group plays a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,9,9-Tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione: Known for its inhibitory activity against HIV-1 protease.
7,8,9,10-Tetrahydrophenanthridine-6-thiol:
Uniqueness
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is unique due to its specific substitution pattern and thiol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NS |
|---|---|
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
3-methyl-7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |
InChI |
InChI=1S/C14H15NS/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h6-8H,2-5H2,1H3,(H,15,16) |
Clé InChI |
RDWMQQDKACUTSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


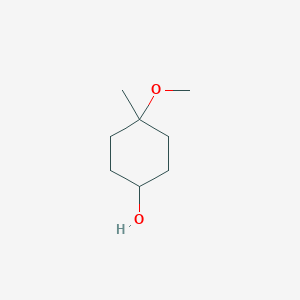
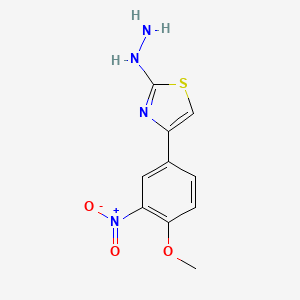
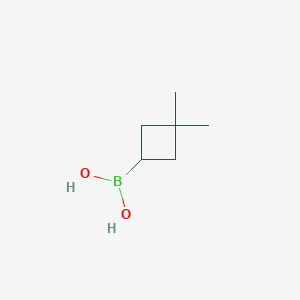
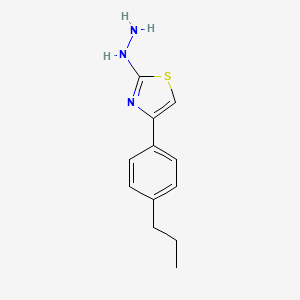
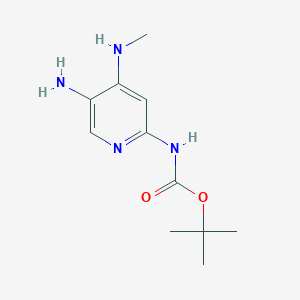
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
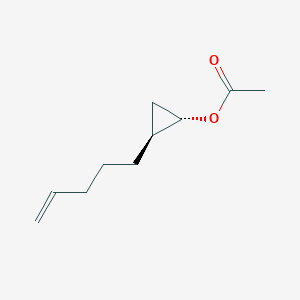
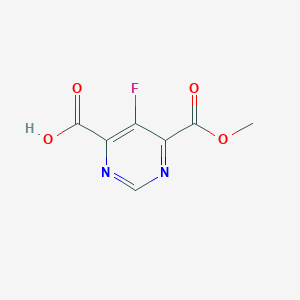
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
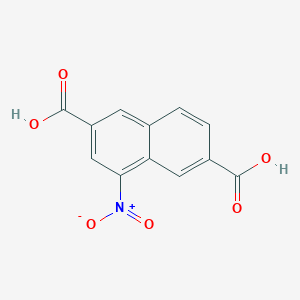
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
